molecular formula C15H10FNO B11870773 4-(2-fluorophenyl)-1H-indole-3-carbaldehyde

4-(2-fluorophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B11870773
M. Wt: 239.24 g/mol
InChI Key: GICVFBFMVKCWSS-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-fluorophenyl)-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The indole ring can interact with biological receptors, while the fluorophenyl group can enhance binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-fluorophenyl)-1H-indole-3-carbaldehyde is unique due to its combination of an indole ring, a fluorophenyl group, and an aldehyde functional group. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities and industrial applications .

Properties

Molecular Formula

C15H10FNO

Molecular Weight

239.24 g/mol

IUPAC Name

4-(2-fluorophenyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C15H10FNO/c16-13-6-2-1-4-11(13)12-5-3-7-14-15(12)10(9-18)8-17-14/h1-9,17H

InChI Key

GICVFBFMVKCWSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C(=CC=C2)NC=C3C=O)F

Origin of Product

United States

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